molecular formula C12H13NO2 B11898315 2-Methoxy-1-(quinolin-1(2h)-yl)ethanone CAS No. 30831-86-8

2-Methoxy-1-(quinolin-1(2h)-yl)ethanone

Cat. No.: B11898315
CAS No.: 30831-86-8
M. Wt: 203.24 g/mol
InChI Key: POZLVXCQXAUMAT-UHFFFAOYSA-N
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Description

2-Methoxy-1-(quinolin-1(2h)-yl)ethanone is a useful research compound. Its molecular formula is C12H13NO2 and its molecular weight is 203.24 g/mol. The purity is usually 95%.
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Biological Activity

2-Methoxy-1-(quinolin-1(2H)-yl)ethanone, a quinoline derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential applications based on recent research findings.

Chemical Structure and Synthesis

The compound features a quinoline ring system attached to an ethanone group with a methoxy substituent. The general formula is C12H11NO2C_{12}H_{11}NO_2. The synthesis typically involves multi-step reactions that may include condensation and functional group modifications to achieve the desired structure.

Biological Activities

1. Anticancer Properties
Research indicates that quinoline derivatives, including this compound, exhibit significant anticancer activity. Studies have shown that these compounds can induce apoptosis in various cancer cell lines, including breast cancer (MCF-7) and cervical cancer (HeLa) cells. For instance, a related compound demonstrated an IC50 value of 8.50 μM against MCF-7 cells, indicating strong antiproliferative effects .

2. Antimicrobial Activity
Quinoline derivatives are known for their antimicrobial properties. This compound has shown potential against various bacterial strains, making it a candidate for further exploration in the development of new antimicrobial agents.

3. Mechanisms of Action
The mechanisms by which this compound exerts its biological effects include:

  • Cell Cycle Arrest: Compounds in this class can induce cell cycle arrest at specific phases (e.g., G2/M phase), leading to increased apoptosis in cancer cells .
  • Inhibition of Key Enzymes: Quinoline derivatives often act as inhibitors of critical enzymes involved in cancer progression and microbial resistance .

Research Findings and Case Studies

Recent studies have focused on the structure-activity relationship (SAR) of quinoline derivatives to optimize their biological efficacy. A comparative study showed that modifications at specific positions on the quinoline ring significantly affect cytotoxicity and selectivity towards malignant cells compared to non-malignant cells .

Table 1: Summary of Biological Activities

Activity TypeCell Line/OrganismObserved EffectReference
AnticancerMCF-7IC50 = 8.50 μM
AntimicrobialVarious bacteriaInhibition observed
Apoptosis InductionHeLaIncreased apoptosis
Cell Cycle ArrestMCF-7G2/M phase arrest

Scientific Research Applications

Biological Activities

The quinoline structure is known for its significant biological activities, including antimicrobial, anti-cancer, and anti-inflammatory properties. The methoxy substitution enhances these activities by improving the compound's pharmacokinetic properties.

Antimicrobial Activity

Research has demonstrated that quinoline derivatives exhibit potent antimicrobial properties. For instance, studies have shown that compounds similar to 2-methoxy-1-(quinolin-1(2H)-yl)ethanone can target various bacterial strains effectively. A study highlighted that certain quinoline derivatives displayed minimum inhibitory concentrations (MICs) as low as 1.5 μg/mL against methicillin-resistant Staphylococcus aureus (MRSA) . This suggests that this compound could be a candidate for developing new antibacterial agents.

Cholinesterase Inhibition

The compound's potential as a cholinesterase inhibitor has been explored extensively. Quinoline derivatives have been synthesized and evaluated for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). For example, the introduction of electron-donating groups like methoxy at specific positions has been shown to enhance inhibitory activity against these enzymes . This property is particularly relevant in the context of neurodegenerative diseases like Alzheimer's.

Anti-cancer Properties

Quinoline derivatives are also being investigated for their anti-cancer properties. The structural modifications involving the quinoline ring can lead to compounds with selective cytotoxic effects against cancer cells while sparing normal cells. The ability to modify the side chains allows for the design of targeted therapies that can reduce side effects associated with conventional chemotherapy .

Case Study 1: Synthesis and Evaluation of Quinoline Derivatives

In a recent study, researchers synthesized a series of quinoline derivatives, including this compound, and evaluated their biological activities. The results indicated that modifications at the quinoline ring significantly influenced their antimicrobial and cholinesterase inhibitory activities .

Case Study 2: Structure-Activity Relationship Studies

Another study focused on the structure-activity relationship (SAR) of quinoline derivatives. It was found that the presence of methoxy groups at specific positions enhanced the inhibitory effects on cholinesterases, which could be crucial for developing therapeutic agents for Alzheimer’s disease .

Properties

CAS No.

30831-86-8

Molecular Formula

C12H13NO2

Molecular Weight

203.24 g/mol

IUPAC Name

2-methoxy-1-(2H-quinolin-1-yl)ethanone

InChI

InChI=1S/C12H13NO2/c1-15-9-12(14)13-8-4-6-10-5-2-3-7-11(10)13/h2-7H,8-9H2,1H3

InChI Key

POZLVXCQXAUMAT-UHFFFAOYSA-N

Canonical SMILES

COCC(=O)N1CC=CC2=CC=CC=C21

Origin of Product

United States

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